molecular formula C15H18O3 B1613223 cis-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-20-0

cis-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1613223
CAS No.: 733740-20-0
M. Wt: 246.30 g/mol
InChI Key: YJKRDFOFRNIAIY-NEPJUHHUSA-N
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Description

cis-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C15H18O3 and a molecular weight of 246.31 g/mol It is characterized by the presence of a cyclopentane ring substituted with a 2,6-dimethylbenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 2,6-Dimethylbenzoyl Group: This step involves the acylation of the cyclopentane ring using 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

cis-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions where the benzoyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Derivatives with substituted functional groups

Scientific Research Applications

cis-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interactions.

Comparison with Similar Compounds

cis-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a trans configuration.

    cis-2-(2,6-Dimethylbenzoyl)cyclopentane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific configuration and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

733740-20-0

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(1S,2R)-2-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H18O3/c1-9-5-3-6-10(2)13(9)14(16)11-7-4-8-12(11)15(17)18/h3,5-6,11-12H,4,7-8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1

InChI Key

YJKRDFOFRNIAIY-NEPJUHHUSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)C(=O)[C@@H]2CCC[C@@H]2C(=O)O

SMILES

CC1=C(C(=CC=C1)C)C(=O)C2CCCC2C(=O)O

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2CCCC2C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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